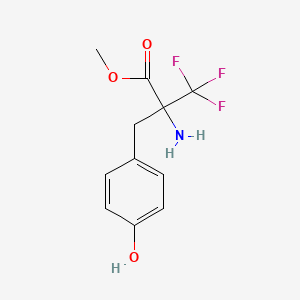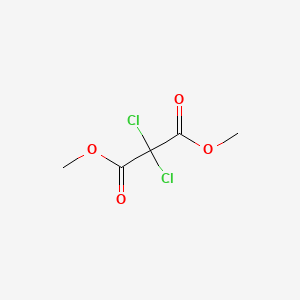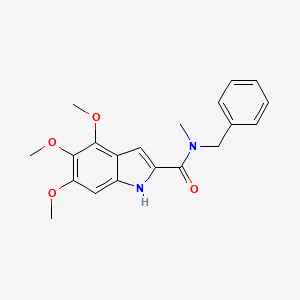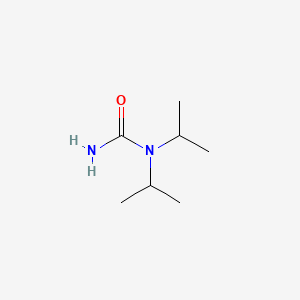
3-Amino-4-pyrrolidinylmethylxanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-pyrrolidinylmethylxanthen-9-one is a compound belonging to the xanthone family, which is known for its diverse biological activities. Xanthones are oxygen-containing heterocycles with a dibenzo-γ-pyrone framework.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-pyrrolidinylmethylxanthen-9-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-4-arylpyridin-2(1H)-one derivatives with azlactones. The azlactones are synthesized by condensing hippuric acid with aromatic aldehydes in the presence of polyphosphoric acid . The resulting intermediate is then subjected to further reactions to yield the desired xanthone derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating and catalytic methods, such as ytterbium, palladium, ruthenium, and copper catalysis, can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-pyrrolidinylmethylxanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen functionalities into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
3-Amino-4-pyrrolidinylmethylxanthen-9-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific molecular mechanisms.
Industry: The compound can be used in the development of new materials and as a precursor for industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-4-pyrrolidinylmethylxanthen-9-one involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of enzymes or receptors involved in oxidative stress and inflammation. The compound’s unique structure allows it to interact with multiple targets, enhancing its therapeutic potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-xanthen-9-one: A parent compound of the xanthone family with a similar core structure.
3-Amino-4-arylpyridin-2(1H)-one: Shares structural similarities and exhibits comparable biological activities.
Uniqueness
3-Amino-4-pyrrolidinylmethylxanthen-9-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
43160-00-5 |
|---|---|
Formule moléculaire |
C18H18N2O2 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
3-amino-4-(pyrrolidin-1-ylmethyl)xanthen-9-one |
InChI |
InChI=1S/C18H18N2O2/c19-15-8-7-13-17(21)12-5-1-2-6-16(12)22-18(13)14(15)11-20-9-3-4-10-20/h1-2,5-8H,3-4,9-11,19H2 |
Clé InChI |
AYUBGEAOKHIPPZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC2=C(C=CC3=C2OC4=CC=CC=C4C3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dimethyl[1,2,5]selenadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14157145.png)
![26,28-Dihydroxy-25,27-dipropoxycalix[4]arene-5,17-dicarboxaldehyde (cone conformer)](/img/structure/B14157156.png)
![[1-(2-{[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)-1H-1,2,4-triazol-4-ium-4-yl](nitro)azanide](/img/structure/B14157163.png)
![N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-N'-phenethyl-succinamide](/img/structure/B14157173.png)
![(5-fluoro-1H-indol-2-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14157177.png)
![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate](/img/structure/B14157185.png)

![Ethyl [(2-chloroethyl)sulfanyl]acetate](/img/structure/B14157205.png)

![2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate](/img/structure/B14157220.png)


![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B14157244.png)

